molecular formula H4N2.H2O<br>H6N2O B043251 Hydrazine hydrate CAS No. 7803-57-8

Hydrazine hydrate

Cat. No.: B043251
CAS No.: 7803-57-8
M. Wt: 50.061 g/mol
InChI Key: IKDUDTNKRLTJSI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hydrazine hydrate primarily targets carbonyl compounds . It reacts with carbonyl groups to form hydrazones , which are useful synthetic intermediates . This compound also prevents glutamate from converting to gamma-aminobutyric acid (GABA) by blocking the action of the vitamin cofactor pyridoxal (vitamin B6) phosphate .

Mode of Action

This compound interacts with its targets through a mechanism similar to that of imine formation . It reacts with a carbonyl to form a hydrazone . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . This hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the conversion of carbonyl compounds to hydrazones . This process is a variation of the imine forming reaction . Hydrazones can be further converted to the corresponding alkane by reaction with a base, usually KOH, and heat . This overall process is known as the Wolff-Kishner reduction .

Pharmacokinetics

It is known that hydrazine, a related compound, undergoes extensive acetylator phenotype-dependent first-pass metabolism . The mean fractional availability is about 0.30 to 0.35 for slow acetylators and 0.10 to 0.16 for rapid acetylators .

Result of Action

The primary result of this compound’s action is the conversion of carbonyl compounds to hydrazones . This process can be used to reduce organic compounds . Additionally, hydrazines cause intravascular hemolysis, methemoglobinemia, and potentially irreversible renal tubular damage by putting hemoglobin under oxidative stress .

Biochemical Analysis

Biochemical Properties

Hydrazine hydrate: plays a significant role in biochemical reactions. It is known to react with carbonyls to form hydrazones, a process similar to imine formation . This reaction involves the deprotonation of the weakly acidic N-H bond to form a hydrazone anion . In addition, this compound can selectively reduce various halogenated nitroarenes in the presence of Pd/C to yield corresponding halogenated anilines .

Cellular Effects

The effects of This compound on cells are significant. It has been reported to cause damage to the liver, kidneys, and central nervous system . In addition, it can cause steatosis, nausea, pulmonary edema, and seizures . It is also a probable human carcinogen .

Molecular Mechanism

The molecular mechanism of This compound involves its reaction with carbonyls to form hydrazones . The weakly acidic N-H bond is deprotonated to form a hydrazone anion. The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. For instance, it has been used to form superlattice of silver nanoparticles, demonstrating a stimuli-responsive supramolecular system useful for visual detection of this compound .

Dosage Effects in Animal Models

In animal models, the effects of This compound can vary with different dosages. Exposure to this compound can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . The neurologic toxicity appears related to the specific compounds and exposure dose in both animal studies and human case reports .

Metabolic Pathways

The metabolic pathways involving This compound It is known to react with carbonyls to form hydrazones , and it can selectively reduce various halogenated nitroarenes in the presence of Pd/C to yield corresponding halogenated anilines .

Transport and Distribution

The transport and distribution of This compound It is known that this compound exhibits intense water absorbability and normally exists in this compound form as N2H2.H2O, which is a very common industrial chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY335979 involves several key steps:

    Cyclopropanation: Dibenzosuberone is treated with difluorocarbene, generated in situ from lithium chlorodifluoroacetate, to form 10,11-difluoromethanodibenzosuberone.

    Reduction: The ketone is reduced with borohydride to produce a derivative with fused cyclopropyl and alcohol groups on the same side of the seven-membered ring.

    Halogenation: The product is halogenated with 48% hydrobromic acid to position both groups anti.

    Displacement: The bromide is displaced with pyrazine to form the corresponding piperazine.

    Epoxide Formation: 5-hydroxyquinoline reacts with ®-glycidyl nosylate to form ®-1-(5-quinolinyloxy)-2,3-epoxypropane.

Industrial Production Methods

Industrial production of LY335979 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .

Chemical Reactions Analysis

Types of Reactions

LY335979 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Difluorocarbene: Generated from lithium chlorodifluoroacetate for cyclopropanation.

    Borohydride: Used for the reduction of the ketone.

    Hydrobromic Acid: Employed for halogenation.

    Pyrazine: Used in the displacement reaction.

Major Products Formed

The major product formed from these reactions is LY335979 itself, with intermediates including 10,11-difluoromethanodibenzosuberone and the corresponding piperazine derivative .

Comparison with Similar Compounds

Properties

IUPAC Name

hydrazine;hydrate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDUDTNKRLTJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7803-57-8, 302-01-2 (Parent)
Record name Hydrazine hydrate (1:1)
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Record name Hydrazine hydrate
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DSSTOX Substance ID

DTXSID9037240
Record name Hydrazine hydrate (1:1)
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Molecular Weight

50.061 g/mol
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Physical Description

A colorless fuming liquid with a faint ammonia-like odor; Corresponds to a 64% aqueous solution of hydrazine in water; [CAMEO]
Record name Hydrazine hydrate
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CAS No.

10217-52-4, 7803-57-8
Record name Hydrazine, hydrate
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Record name Hydrazine hydrate
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Record name Hydrazine, hydrate
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Record name Hydrazine hydrate (1:1)
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Record name Hydrazine, monohydrate
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Record name Hydrazine, monohydrate
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Record name HYDRAZINE HYDRATE
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Synthesis routes and methods I

Procedure details

where M is Li, Na, K wherein 5-nitro-2,3-dihydrophthalazine-1,4-dione is solved in water solution of MOH, where M has the above mentioned meaning, with forming solution of 5-nitro-2,3-dihydrophthalazine-1,4-dione alkaline salt which is catalytically transformed in 5-amino-2,3-dihydrophthalazine-1,4-dione salt at the temperature of 40-90° C. by means of hydrogen under the pressure of 1-4 MPa at the presence of a transition metal catalyst (Pt, Pd) on active carbon, and separation of 5-amino-2,3-dihydrophthalazine-1,4-dione crystalline salt is performed by dilution of the water solution with lower alcohol or cyclic lower ether while cooling to the temperature −5° C. to −15° C., providing that there is used 5-nitro-2,3-dihydrophthalazine-1,4-dione obtained in the reaction of 3-nitrophthalic acid anhydride with hydrazine hydrate in anhydrous acetic acid at the temperature 100-110° C. with distilling the mixture of acetic acid and water off.
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 3-pyridazin-4-yl-benzoic acid methyl ester [prepared by the following sequence: i.) An equimolar mixture of glyoxylic acid and m-tolyl-acetaldehyde [CAS-No. 72927-80-1] was heated to 135° C. for 17 h. ii.) The obtained crude 5-hydroxy-4-(m-tolyl)-2(5H)-furanone and hydrazine hydrate in BuOH were refluxed for 18 h according to J. Med. Chem. 1987, 30, 239. iii.) The obtained 5-m-tolyl-2H-pyridazin-3-one was heated with excess phosphorous oxychloride to 95° C. for 4 h. iv.) The obtained 3-chloro-5-m-tolyl-pyridazine was hydrogenated in MeOH and EtOAc over 5% Pd/C in the presence of NaOAc at 23° C. v.) The obtained 4-m-tolyl-pyridazine was oxidized with KMnO4 in aqueous HOAc at 100° C. for 4 h. vi.) The obtained 3-pyridazin-4-yl-benzoic acid was esterified with SOCl2 in MeOH at 60° C.] by treatment with lithium tert-butyl acetate according to general procedure K (method b). Obtained as a yellow oil (554 mg).
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Synthesis routes and methods III

Procedure details

A mixture of 1.8 g of 1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 15 ml of hydrazine hydrate and 30 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 90 ml of acetone was refluxed for 15 minutes. After evaporating the solvent, a solution of the oily residue in chloroform was washed successively with 5% sodium carbonate and an aqueous solution of sodium chloride and dried over magnesium sulfate. The solvent was evaporated and the crude product was purified by thin-layer chromatography [silica gel (Merck GF254); chloroform/methanol=9/1] to give 219 mg of 1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-isopropylidenehydrazino-6-pyridazinyloxy)ethylamino]-2-propanol as a pale yellow oil.
Quantity
30 mL
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solvent
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Name
1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
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Synthesis routes and methods IV

Procedure details

A mixture of 5.7 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 20 ml of hydrazine hydrate and 20 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 100 ml of benzene was extracted with 30 ml of 10% hydrochloric acid. The aqueous layer was made alkaline with 10% sodium hydroxide and extracted with chloroform, and the organic layer was dried over magnesium sulfate. The solvent was evaporated. To a solution of the residue in 20 ml of ethanol was added 57 ml of 1N hydrochloric acid, and the solvent was evaporated below 40° C. under reduced pressure. A solution of the residue in ethanol was stored at 0° C. overnight. Recrystallization of the product from methanol-ethanol gave 1.21 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-hydrazino-6-pyridazinyloxy)ethylamino]-2-propanol hydrochloride as pale yellow pillar-like crystals having a melting point of 204.6° to 205.7° C.
Quantity
20 mL
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solvent
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Name
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
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5.7 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine hydrate
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
Hydrazine hydrate
Reactant of Route 5
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Reactant of Route 6
Hydrazine hydrate

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